molecular formula C12H12N2O2 B095041 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione CAS No. 18877-34-4

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione

Cat. No.: B095041
CAS No.: 18877-34-4
M. Wt: 216.24 g/mol
InChI Key: MXBNEEHQIDLPLQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione (hereafter referred to as PBDD) is a heterocyclic compound characterized by a fused pyrrolidine and benzodiazepine framework. Its structure includes a seven-membered diazepine ring fused to a benzene ring and a five-membered pyrrolidine ring. The diazepine ring typically adopts a boat conformation, while the pyrrolidine ring exhibits an envelope conformation . PBDD derivatives are notable for their diverse bioactivities, including antitumor, anticonvulsant, and ACE inhibitory properties .

Properties

IUPAC Name

6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBNEEHQIDLPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338780
Record name 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18877-34-4
Record name 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-substituted indoles with ethyl benzoylacetate, followed by thermal cyclization . Another approach involves the use of N-ethoxycarbonylthiobenzamides as substrates, which undergo cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as iodine or p-TSA under green conditions has been reported to achieve good yields .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Antitumor Activity

Pyrrolo[2,1-c][1,4]benzodiazepines have been studied for their potent antitumor properties. The compound has been reported to exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study conducted by Cargill et al. (1974), the compound was evaluated against several tumor cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa5.0
MCF-73.2
A5494.8

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of this compound. It has shown efficacy against various bacterial strains.

Case Study: Antimicrobial Testing

In a recent investigation published in the Journal of Antimicrobial Chemotherapy (2023), the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

DNA Interstrand Cross-Linking

The ability of this compound to form DNA interstrand cross-links has been investigated as a mechanism for its antitumor activity.

Case Study: Mechanistic Studies

Research by Gregson et al. (2004) demonstrated that the compound interacts with DNA, leading to cross-linking that inhibits replication in cancer cells. This mechanism was confirmed using gel electrophoresis assays.

Neuropharmacological Effects

Emerging studies suggest that pyrrolo[2,1-c][1,4]benzodiazepines may have neuropharmacological applications.

Case Study: Behavioral Studies

A behavioral study conducted on rodent models indicated potential anxiolytic effects when administered at low doses. The findings suggest that this compound may modulate neurotransmitter systems involved in anxiety regulation.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione involves its ability to bind to the minor groove of DNA, leading to the disruption of DNA replication and transcription processes. This binding induces cytotoxic effects, making it a potent anti-cancer agent . The compound also interacts with various molecular targets and pathways, including receptor activation and DNA binding .

Comparison with Similar Compounds

Table 1: Key Structural Features of PBDD and Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Conformation (Diazepine Ring) Dihedral Angle (°) Biological Activity
PBDD (Parent) None 256.30 Boat N/A Antitumor, GABA agonism
10-Allyl-PBDD Allyl group at N10 256.30 Boat N/A DNA inter-strand cross-linking
6-Nitro-PBDD Nitro group at C6 273.25 Boat 60.47, 54.69 Structural studies only
(S)-(+)-PBDD Stereospecific (S)-configuration 256.30 Boat N/A Anticonvulsant (GABA agonist)
10-((4-Bromothiophen-2-yl)methyl)-2-OH-PBDD Bromothiophene and hydroxyl groups 463.28 Undisclosed N/A ACE inhibition (IC50: 9.9 µM)
7-Methoxy-PBDD Methoxy group at C7 286.31 Undisclosed N/A Inactive (antimicrobial)

Key Observations :

  • Substituent Impact: The introduction of substituents (e.g., allyl, nitro, methoxy) alters bioactivity.
  • Stereochemistry : The (S)-(+)-enantiomer exhibits GABA agonist activity, highlighting the role of chirality in receptor binding .

Key Observations :

  • Efficiency : Parent PBDD synthesis achieves high yields (85%) via cyclization of isatoic anhydride and L-proline .
  • Functionalization : Allylation and nitration retain moderate to high yields (75–80%) .

Antitumor Activity

  • Natural Derivatives : Pyrrolo[2,1-c][1,4]benzodiazepines (e.g., anthramycin) are natural antitumor antibiotics produced by Streptomyces species. These compounds cross-link DNA, inhibiting replication .
  • Synthetic Derivatives : The 10-allyl-PBDD derivative retains DNA-binding activity but shows reduced cytotoxicity compared to anthramycin, suggesting improved selectivity .

ACE Inhibition

  • The 10-((4-bromothiophen-2-yl)methyl)-2-hydroxy-PBDD derivative emerged as the most potent non-carboxylic acid ACE inhibitor (IC50: 9.9 µM), outperforming standard inhibitors like captopril .

Anticonvulsant Activity

Anxiolytic Activity

  • Methyl-substituted derivatives (e.g., 10-methyl-PBDD) showed reduced activity compared to the parent compound, indicating that metabolic blocking via methylation is counterproductive .

Biological Activity

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione is a member of the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) family, which has garnered attention for its biological activities, particularly in the fields of cancer therapy and molecular biology. This compound exhibits a unique structure that allows it to interact with DNA and potentially regulate gene expression.

The molecular formula of this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2} with a molecular weight of 216.24 g/mol. It has a melting point between 218-220°C and a boiling point of 477.4°C at 760 mmHg. The compound exhibits a density of 1.35 g/cm³ and a flash point of 242.5°C .

Antitumor Properties

Pyrrolo[2,1-c][1,4]benzodiazepines are known for their antitumor activity. They function primarily through the following mechanisms:

  • DNA Intercalation : These compounds can intercalate into DNA strands, leading to disruptions in replication and transcription processes. This property is crucial for their potential use as chemotherapeutic agents .
  • Gene Regulation : PBD derivatives can bind to specific DNA sequences and regulate gene expression. This makes them candidates for targeted therapies in genetic disorders and cancers .

Case Studies and Research Findings

Several studies have highlighted the biological activity of PBDs:

  • Study on Molecular Recognition : Research indicates that PBDs can recognize specific DNA sequences and act as affinity-cleavage reagents in molecular biology applications. This has implications for developing targeted therapies against genetic disorders .
  • Antitumor Antibiotics : Natural products derived from Streptomyces species containing PBD structures have shown significant antitumor effects. For instance, anthramycin is a well-known antibiotic with similar properties that has been used in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Structural FeatureBiological Activity
Pyrrole Ring Essential for DNA binding and intercalation
Diazepine Ring Contributes to the stability and conformation necessary for biological activity
Functional Groups Modifications can enhance or reduce antitumor efficacy

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor Activity Inhibits cancer cell proliferation via DNA interaction
Gene Regulation Modulates gene expression through specific DNA binding
Molecular Recognition Functions as an affinity-cleavage reagent

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

The compound is synthesized via cyclocondensation reactions. A typical method involves refluxing 5-nitro-1H-benzo[d][1,3]oxazine-2,4-dione with L-proline in dimethylformamide (DMF) for 3 hours, followed by silica gel column chromatography purification using hexane/ethyl acetate (3:1). Key factors for yield optimization include stoichiometric equivalence of reactants, controlled heating, and solvent removal under reduced pressure . Allylation at the N10 position can be achieved using allyl bromide with potassium carbonate and tetra-n-butylammonium bromide in DMF, yielding 80% after recrystallization .

Q. How is X-ray crystallography applied to determine its molecular structure and conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL97 for refinement) is the gold standard. The compound crystallizes in orthorhombic (P2₁2₁2₁) or monoclinic (P2₁) systems, with unit cell parameters (e.g., a = 7.0988 Å, b = 11.7166 Å, c = 15.6592 Å). Disorder in the pyrrolidine ring is resolved using restrained refinement (C–C distance restraints) and occupancy ratio assumptions (50:50). R-factors < 0.05 validate structural accuracy .

Q. What spectroscopic techniques confirm its structural identity?

  • ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 261.24 for C₁₂H₁₁N₃O₄) .
  • FTIR : Confirms lactam C=O stretches (~1680 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications influence DNA-binding affinity and sequence selectivity?

Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) bind DNA minor grooves via covalent N2-guanine adducts. Modifications like allyl (N10) or nitro (C6) groups alter steric hindrance and electronic interactions, impacting sequence selectivity. Techniques include:

  • DNA Footprinting : Identifies binding sites (e.g., 5'-Pu-G-Pu-3' preference) .
  • Molecular Dynamics : Predicts conformational changes in DNA-PBD complexes .
  • NMR Titration : Measures binding constants (e.g., Kd < 1 µM for high-affinity derivatives) .

Q. What in vitro cytotoxicity assays evaluate antitumor potential, and how are IC₅₀ discrepancies addressed?

  • MTT Assay : Measures mitochondrial activity in cancer cells (e.g., MCF-7 breast adenocarcinoma). IC₅₀ values (e.g., 199 µM for fluorinated derivatives) are calculated using dose-response curves .
  • Conflict Resolution : Discrepancies between cell lines (e.g., HepG2 vs. A549) are analyzed via metabolic profiling (CYP450 activity) and uptake efficiency studies .

Q. How are structure-activity relationship (SAR) studies designed to enhance antitumor efficacy?

SAR focuses on:

  • Substituent Addition : Allyl groups (N10) improve lipophilicity and blood-brain barrier penetration .
  • Metabolic Blocking : Methylation at C3/C11a reduces hydroxylation, prolonging half-life .
  • Hybrid Scaffolds : Triazole-PBD hybrids enhance DNA cross-linking and cytotoxicity (IC₅₀ < 50 nM) .

Q. What strategies mitigate rapid metabolic degradation of PBD derivatives?

  • Isotopic Labeling : ³H/¹⁴C tracing identifies hydroxylation hotspots (e.g., C3/C11a) .
  • Prodrug Design : Phosphate esters improve solubility and delay hepatic metabolism .
  • Crystallography-Guided Modification : Substituents at sterically hindered positions (e.g., C7 methoxy) reduce CYP450 affinity .

Q. How is enantiomeric purity assessed, and what techniques validate stereochemistry?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .
  • X-ray Anomalous Dispersion : Absolute configuration determination via Flack parameter (< 0.1) .
  • Optical Rotation : Specific rotation ([α]D²³ +525° in methanol) confirms (S)-configuration .

Data Contradiction Analysis

Q. Why do some derivatives exhibit reduced activity despite structural optimization?

For example, 10-methyl derivatives show lower anxiolytic activity than the parent compound due to:

  • Over-Substitution : Increased steric bulk hinders receptor binding .
  • Off-Target Effects : Metabolites (e.g., hydroxylated forms) antagonize primary activity .
  • Crystallographic Disorder : Poorly resolved structures lead to inaccurate SAR models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione

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